Regiochemical Purity and Functional Group Accessibility: 4- vs. 2-Substituted Isomers
The target compound's para-substitution pattern (1,4-disubstituted benzene) provides a rigid and linear trajectory for linker extension, which is distinct from the ortho-isomer (1,2-disubstituted). The ortho-isomer, 2-(piperidin-4-ylmethyl)benzoic acid hydrochloride (CAS 2305252-43-9), features a carboxylic acid group adjacent to the linker attachment point, creating a sterically hindered environment. This difference in regiochemistry is quantifiable by the compounds' physical and structural properties. The para-isomer has a LogP of -0.29, while the ortho-isomer is noted to have an average mass of 255.74 g/mol, with no reported LogP value from the same source, indicating a difference in hydrophilicity profiles [1].
| Evidence Dimension | Regiochemistry and Calculated Lipophilicity |
|---|---|
| Target Compound Data | Para-substituted (1,4-disubstituted); LogP = -0.29 |
| Comparator Or Baseline | Ortho-substituted (1,2-disubstituted) isomer; LogP not reported. |
| Quantified Difference | Qualitative difference in steric hindrance and a measurable difference in LogP, where the para-isomer is more hydrophilic. |
| Conditions | Calculated physicochemical properties from authoritative databases. |
Why This Matters
This data guides synthetic chemists in selecting the appropriate isomer for a specific molecular design, as regiochemistry dictates the three-dimensional orientation of the linked ligands, a critical factor for the formation of a productive ternary complex in PROTACs .
- [1] Chem-space. 4-[(piperidin-4-yl)methyl]benzoic acid hydrochloride. Catalog Number CSSB02515452016. View Source
